

Ac-LEHD-AMC: A Technical Guide for Caspase-9 Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-L-leucyl-L- α -glutamyl-L-histidyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L- α -asparagine (**Ac-LEHD-AMC**), a key fluorogenic substrate for the investigation of caspase-9 activity. This document details its chemical properties, the principles of its use in enzymatic assays, experimental protocols, and its role within the context of the intrinsic apoptosis pathway.

Core Properties of Ac-LEHD-AMC

Ac-LEHD-AMC is a synthetic peptide substrate specifically designed for the sensitive detection of caspase-9, an initiator caspase crucial to the intrinsic pathway of apoptosis. The peptide sequence LEHD is recognized and cleaved by active caspase-9. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity.

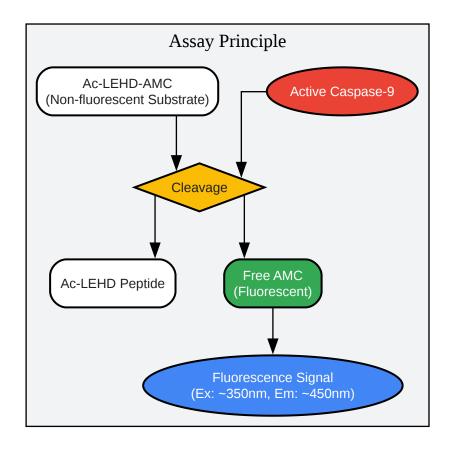


Property	Value
CAS Number	292633-16-0[1][2]
Molecular Formula	C33H41N7O11
Molecular Weight	711.72 g/mol [1][3][4]
Excitation Wavelength	~340-360 nm
Emission Wavelength	~440-460 nm
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Principle of the Fluorogenic Assay

The utility of **Ac-LEHD-AMC** in research and drug development lies in its application as a reporter molecule for caspase-9 activity. In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon cleavage of the peptide backbone by active caspase-9 between the aspartic acid (D) and the AMC moiety, AMC is released. The free AMC fluoresces strongly when excited with UV light, and the intensity of this fluorescence is directly proportional to the caspase-9 activity in the sample.





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Caption: Workflow of the fluorogenic caspase-9 assay using **Ac-LEHD-AMC**.

The Intrinsic Apoptosis Pathway and Caspase-9 Activation

Caspase-9 is a critical initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stress signals lead to the release of cytochrome c from the mitochondria into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1). This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome. The apoptosome recruits pro-caspase-9, the inactive zymogen form of caspase-9. This recruitment facilitates the dimerization and subsequent auto-cleavage and activation of caspase-9. Active

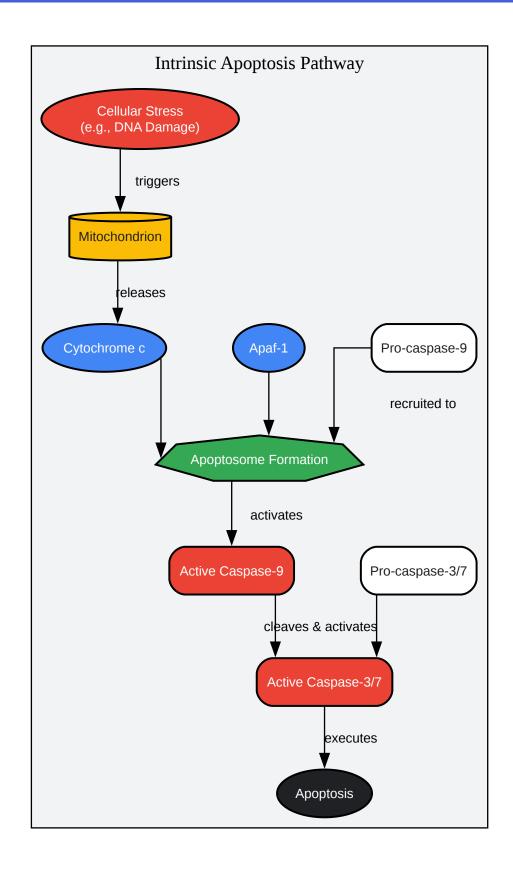


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caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.





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Caption: Simplified signaling cascade of the intrinsic apoptosis pathway leading to caspase-9 activation.

Experimental Protocol: Caspase-9 Activity Assay

This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using **Ac-LEHD-AMC**. Optimization may be required depending on the cell type and experimental conditions.

Materials:

- Ac-LEHD-AMC substrate
- DMSO
- Cell Lysis Buffer (e.g., Tris-based buffer with detergent)
- Assay Buffer (e.g., 20 mM Tris, pH 7.4, with DTT and EDTA)
- 96-well black microplate
- Fluorometric microplate reader
- Cell samples (control and treated)

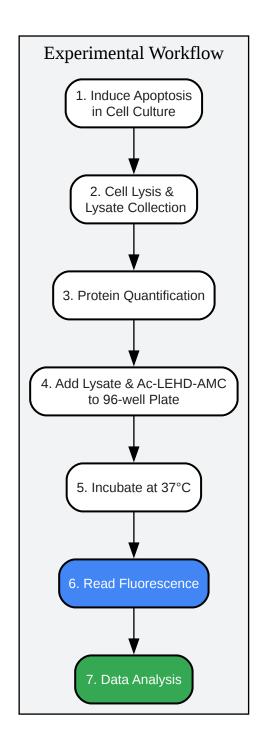
Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of Ac-LEHD-AMC in DMSO. Store at -20°C.
 - Prepare a 2X Assay Buffer containing DTT and EDTA.
- Cell Lysis:
 - Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
 - Harvest cells and wash with PBS.



- Resuspend the cell pellet in chilled Cell Lysis Buffer.
- Incubate on ice for 10-15 minutes.
- Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
- Determine the protein concentration of the lysate.
- Assay Setup:
 - Dilute the cell lysates to a consistent protein concentration with Assay Buffer.
 - In a 96-well black microplate, add equal volumes of cell lysate and the 2X Ac-LEHD-AMC working solution. A typical final concentration for the substrate is 50 μM.
 - Include a blank control containing lysis buffer and the substrate working solution.
- Incubation and Measurement:
 - Incubate the plate at 37°C, protected from light, for at least 1-2 hours.
 - Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.
- Data Analysis:
 - Subtract the blank reading from all sample readings.
 - The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.





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Caption: Step-by-step workflow for the caspase-9 activity assay.



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- To cite this document: BenchChem. [Ac-LEHD-AMC: A Technical Guide for Caspase-9
 Activity Assessment]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3026354#ac-lehd-amc-cas-number-and-molecular-weight]

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